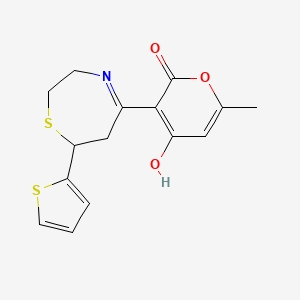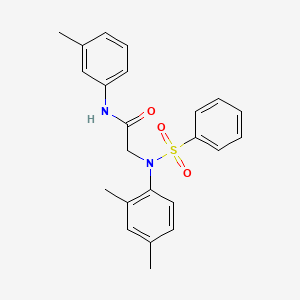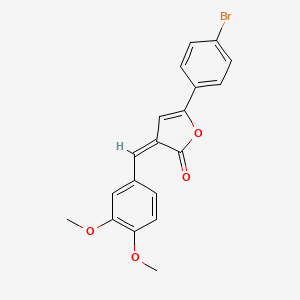
4-Hydroxy-6-methyl-3-(7-thiophen-2-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one
Overview
Description
4-Hydroxy-6-methyl-3-(7-thiophen-2-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of thiophene, thiazepine, and pyranone rings within its structure suggests a wide range of biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methyl-3-(7-thiophen-2-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of a thiophene derivative with a thiazepine precursor, followed by cyclization to form the pyranone ring. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methyl-3-(7-thiophen-2-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can target the carbonyl group in the pyranone ring, leading to the formation of alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene and thiazepine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyranone ring can produce alcohol derivatives .
Scientific Research Applications
4-Hydroxy-6-methyl-3-(7-thiophen-2-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.
Biology: It exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Medicine: Research into its pharmacological properties suggests it could be developed into therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methyl-3-(7-thiophen-2-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-Butylthiophene and 2-Octylthiophene are similar in structure and exhibit comparable biological activities.
Thiazepine Derivatives: Compounds such as 1,4-Thiazepine derivatives share the thiazepine ring and have similar pharmacological properties.
Pyranone Derivatives: Compounds like 3,6-Dimethyl-2H-pyran-2-one are structurally related and used in similar applications.
Uniqueness
What sets 4-Hydroxy-6-methyl-3-(7-thiophen-2-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one apart is the combination of three distinct heterocyclic rings within a single molecule. This unique structure endows it with a broader range of chemical reactivity and biological activities compared to its individual components .
Properties
IUPAC Name |
4-hydroxy-6-methyl-3-(7-thiophen-2-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-9-7-11(17)14(15(18)19-9)10-8-13(21-6-4-16-10)12-3-2-5-20-12/h2-3,5,7,13,17H,4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLQDQHHIWTMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C2=NCCSC(C2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-bis{[4-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B3732374.png)
![(4Z)-1-(4-bromophenyl)-4-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]pyrazolidine-3,5-dione](/img/structure/B3732379.png)
![2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3732386.png)
![4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B3732393.png)
![2-[(3-methoxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3732396.png)
![N~1~-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-METHYL-3-NITROBENZAMIDE](/img/structure/B3732402.png)

![2-[(2-Chlorophenyl)[(4-methylphenyl)sulfonyl]amino]-N-2-naphthalenylacetamide](/img/structure/B3732416.png)
![N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide](/img/structure/B3732419.png)
![[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B3732422.png)
![{2-iodo-6-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B3732430.png)
![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3732436.png)
![N-(4-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B3732451.png)

